2-Bromo-5-chlorothiophene

Übersicht

Beschreibung

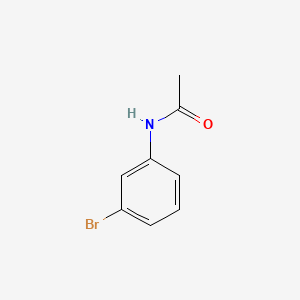

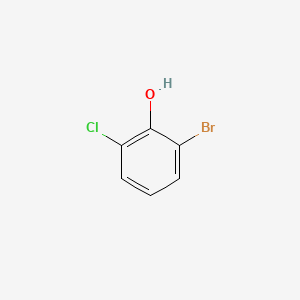

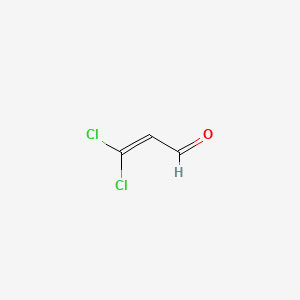

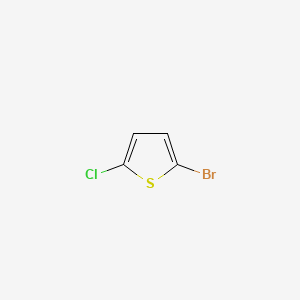

2-Bromo-5-chlorothiophene is an organic compound with the molecular formula C4H2BrClS. It is a halogen-substituted thiophene, characterized by the presence of both bromine and chlorine atoms on the thiophene ring. This compound is a yellow crystalline powder with a pungent odor and is used in various fields of organic synthesis .

Synthetic Routes and Reaction Conditions:

Halogenation of Thiophene: One common method involves the halogenation of thiophene. Thiophene is first chlorinated to form 2-chlorothiophene, which is then brominated to yield this compound. The reaction typically uses bromine and chlorine in the presence of a catalyst such as iron(III) chloride[][2].

Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-chlorothiophene with a brominating agent like sodium bromide in the presence of a suitable solvent[][2].

Industrial Production Methods: Industrial production often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of bromine and chlorine to thiophene under specific temperature and pressure conditions to maximize yield and purity[2][2].

Types of Reactions:

Substitution Reactions: this compound undergoes various substitution reactions, such as nucleophilic aromatic substitution, where the bromine or chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones or reduced to form thiophenes with different substituents.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

Substitution: 2-Methoxy-5-chlorothiophene, 2-Amino-5-chlorothiophene.

Oxidation: this compound sulfoxide, this compound sulfone.

Reduction: this compound derivatives with reduced substituents.

Wirkmechanismus

Target of Action

2-Bromo-5-chlorothiophene is a halogen-substituted thiophene

Mode of Action

It has been studied for its photodissociation dynamics using resonance enhanced multiphoton ionization time-of-flight technique . This suggests that the compound may undergo photodissociation, a process where a molecule absorbs light and breaks down into smaller fragments.

Pharmacokinetics

It’s known that the compound can undergo electrochemical reduction at a carbon cathode in dimethylformamide containing tetramethylammonium perchlorate . This suggests that the compound may be metabolized through reduction reactions.

Result of Action

Its photodissociation dynamics have been studied , suggesting that it may induce molecular changes when exposed to light.

Action Environment

Given its photodissociation properties , it’s plausible that light exposure could influence its activity.

Biochemische Analyse

Biochemical Properties

2-Bromo-5-chlorothiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of monomers and other chemical compounds, indicating its reactivity and versatility . The compound’s interactions with biomolecules are primarily driven by its halogen atoms, which can form halogen bonds with nucleophilic sites on proteins and enzymes. These interactions can influence the activity of enzymes and the stability of protein structures.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s halogen atoms can interact with cellular receptors and enzymes, leading to changes in signal transduction pathways. This can result in altered gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through halogen bonding and other non-covalent interactions. This binding can inhibit or activate enzyme activity, leading to changes in metabolic pathways and gene expression. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further interact with cellular components. These metabolic processes can influence the compound’s activity and its effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It can also bind to transport proteins, facilitating its distribution to specific cellular compartments. The localization and accumulation of this compound within cells can influence its activity and interactions with biomolecules .

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-chlorothiophene is widely used in scientific research due to its versatile reactivity:

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-5-fluorothiophene

- 2-Chloro-5-bromothiophene

- 2-Iodo-5-chlorothiophene

Comparison: 2-Bromo-5-chlorothiophene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to other halogen-substituted thiophenes. For instance, 2-Bromo-5-fluorothiophene has a different reactivity due to the presence of fluorine, which is more electronegative than chlorine. This affects the compound’s behavior in substitution and addition reactions .

Eigenschaften

IUPAC Name |

2-bromo-5-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClS/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAJPWYXLYGUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182887 | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow or pink-orange liquid; [Acros Organics MSDS] | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2873-18-9 | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-5-CHLOROTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47FH8PL6YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the photodissociation dynamics of 2-bromo-5-chlorothiophene?

A1: Research using resonance enhanced multiphoton ionization-time-of-flight (REMPI-TOF) techniques at 235 nm revealed insights into the photodissociation dynamics of this compound []. The study showed that upon excitation, the molecule undergoes halogen atom elimination, resulting in the formation of chlorine and bromine atoms in both ground and excited spin-orbit states. Interestingly, the translational energy distribution for chlorine atom elimination showed two distinct components, a fast and a slow one, suggesting different dissociation pathways. In contrast, bromine atom elimination displayed a single component in the translational energy distribution. The observed energy partitioning into translational modes provided valuable information about the nature of the excited state and the dynamics of the dissociation process.

Q2: Can you elaborate on the electrochemical reduction behavior of this compound?

A2: Electrochemical studies employing cyclic voltammetry and controlled-potential electrolysis unveiled intriguing reduction behavior of this compound []. The molecule exhibits two irreversible two-electron reduction waves. Electrolysis at potentials corresponding to the first wave triggers a fascinating phenomenon termed "electrolytically induced halogen dance", leading to the formation of a mixture of halogenated thiophene products, including 3-bromothiophene, 3,4-dibromothiophene, 3-bromo-2-chlorothiophene, and 4-bromo-2-chlorothiophene. This suggests that the initial electron transfer event initiates a series of rearrangements and halogen migrations within the thiophene ring. Electrolysis at the second wave potential leads to the complete dehalogenation of the molecule, yielding thiophene as the sole product.

Q3: How is this compound used in synthetic chemistry?

A3: this compound serves as a valuable starting material in organic synthesis []. Its reactivity stems from the presence of two different halogen atoms, allowing for selective functionalization at either the bromine or chlorine position. For instance, it can be readily converted to a Grignard reagent, 5-chloro-2-thienylmagnesium bromide, by reacting with magnesium. This Grignard reagent can then be utilized to introduce the 5-chloro-2-thienyl group into other molecules, offering a route to synthesize a diverse range of compounds containing the thiophene moiety with specific substitution patterns.

Q4: Are there any studies on the nuclear magnetic resonance (NMR) properties of this compound?

A4: Yes, this compound has been studied using nuclear magnetic double-resonance techniques []. The two protons on the thiophene ring, despite being in different chemical environments due to the asymmetric substitution pattern, exhibit strong coupling in their NMR spectrum. This coupling provides valuable information about the relative positions of the protons and the electronic environment of the thiophene ring. Furthermore, the observed relaxation and coherence effects in the double-resonance spectra shed light on the dynamic processes and interactions present within the molecule, highlighting the sensitivity of NMR techniques in probing molecular structure and dynamics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.